molecular formula C15H18BrN3O B15339441 3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B15339441
M. Wt: 336.23 g/mol
InChI Key: YCESINMYKVPSJT-UHFFFAOYSA-N
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Description

3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is an organic compound that features a bromine atom, an isobutyl group, and a pyrazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide core is carried out by reacting the brominated benzene derivative with isobutylamine under suitable conditions.

    Pyrazole Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyrazolyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets and pathways. The bromine atom and pyrazolyl group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-isobutylbenzamide: Lacks the pyrazolyl group, which may result in different chemical and biological properties.

    5-(1-Methyl-1H-pyrazol-4-yl)benzamide: Lacks the bromine atom, which can affect its reactivity and interactions.

Uniqueness

3-Bromo-N-isobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the presence of both the bromine atom and the pyrazolyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

3-bromo-N-(2-methylpropyl)-5-(1-methylpyrazol-4-yl)benzamide

InChI

InChI=1S/C15H18BrN3O/c1-10(2)7-17-15(20)12-4-11(5-14(16)6-12)13-8-18-19(3)9-13/h4-6,8-10H,7H2,1-3H3,(H,17,20)

InChI Key

YCESINMYKVPSJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)Br

Origin of Product

United States

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